molecular formula C4H4N2OS B1177468 partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt CAS No. 144696-57-1

partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt

Cat. No.: B1177468
CAS No.: 144696-57-1
InChI Key:
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Description

Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt is a modified polysaccharide derived from beta-(1,3),(1,6)-D-glucan. This compound is known for its immunomodulatory, anticancer, and antiviral properties. It is commonly found in the cell walls of fungi, yeasts, bacteria, algae, barley, and oats . The carboxymethylation process enhances the solubility and bioavailability of the glucan, making it more effective for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt involves the carboxymethylation of beta-(1,3),(1,6)-D-glucan. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large bioreactors for the extraction and carboxymethylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt involves its interaction with specific receptors on immune cells. The compound binds to receptors such as complement receptor 3 (CR3) and toll-like receptors (TLRs), leading to the activation of immune cells like macrophages, natural killer cells, and neutrophils. This activation results in the release of cytokines and other immune mediators, enhancing the body’s immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Partialycarboxymethylatedbeta-(1,3),(1,6)-D-glucansodiumsalt is unique due to its enhanced solubility and bioavailability compared to its unmodified counterpart. The carboxymethylation process also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

144696-57-1

Molecular Formula

C4H4N2OS

Molecular Weight

0

Synonyms

Carboxymethyl-B-1,3-D-glucan sodium

Origin of Product

United States

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